molecular formula C25H34N2O4 B1629546 (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate CAS No. 549-66-6

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate

Cat. No.: B1629546
CAS No.: 549-66-6
M. Wt: 426.5 g/mol
InChI Key: YSJITFFVRIOVOZ-DSXUQNDKSA-N
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Description

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate is a useful research compound. Its molecular formula is C25H34N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

549-66-6

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;pentanoic acid

InChI

InChI=1S/C20H24N2O2.C5H10O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-3-4-5(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-4H2,1H3,(H,6,7)/t13-,14-,19-,20+;/m0./s1

InChI Key

YSJITFFVRIOVOZ-DSXUQNDKSA-N

SMILES

CCCCC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Isomeric SMILES

CCCCC(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

CCCCC(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Biological Activity

The compound (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate , also known as quinine valerate, is a derivative of quinine that has garnered interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of quinine valerate is C25H34N2O4C_{25}H_{34}N_{2}O_{4} with a molecular weight of 426.55 g/mol. The structure features a methoxyquinoline moiety linked to a vinylquinuclidine unit and a pentanoate group, contributing to its pharmacological profile.

Synthesis

Quinine valerate can be synthesized through various methods, including ion-pair complex formation. For instance, the synthesis of an ion-pair complex involving quinine and tetraphenylborate has been reported, which demonstrates the importance of molecular interactions in enhancing biological activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinine valerate and its derivatives. The compound has shown promising results against various bacterial strains. The following table summarizes the antimicrobial activity observed in different studies:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa18200

These results indicate that quinine valerate exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains.

The mechanism by which quinine valerate exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. Studies utilizing computational methods have suggested that the compound interacts with specific bacterial receptors, leading to cell lysis .

Case Studies

A notable case study involved the evaluation of an ion-pair complex formed between quinine valerate and tetraphenylborate. This complex was characterized using various physicochemical techniques such as NMR spectroscopy and UV-Vis spectroscopy. The study found that the complex exhibited enhanced stability and increased antimicrobial efficacy compared to the uncomplexed form .

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